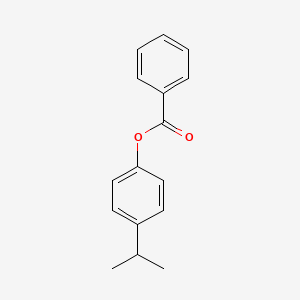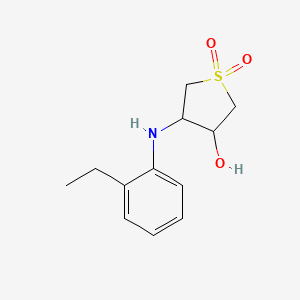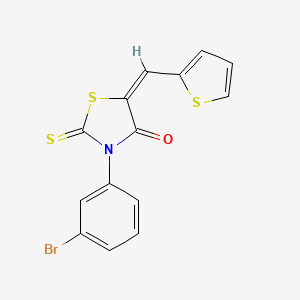![molecular formula C11H10N4O2 B3872749 N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B3872749.png)
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide
Overview
Description
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide is a heterocyclic compound that features both furan and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation of 5-methylfuran-2-carbaldehyde with pyrazine-2-carboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine derivative.
Scientific Research Applications
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(5-methylfuran-2-yl)methylideneamino]furan-2-carboxamide
- **N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-indole-3-carboxamide
- **6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide
Uniqueness
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide is unique due to the presence of both furan and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-8-2-3-9(17-8)6-14-15-11(16)10-7-12-4-5-13-10/h2-7H,1H3,(H,15,16)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINAOJJIDXJERD-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3872667.png)
![4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B3872671.png)
![[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea](/img/structure/B3872684.png)
![3,4-dichloro-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3872692.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]propanehydrazide](/img/structure/B3872703.png)
![N-(4-methoxyphenyl)-N-(1-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)methanesulfonamide (non-preferred name)](/img/structure/B3872712.png)

![2-(3,4-dimethylphenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872724.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B3872761.png)
![3-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B3872772.png)
![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872775.png)


